2-(3,4-difluorophenyl)-2-(N-ethylacetamido)acetic acid

Lipophilicity Membrane Permeability Drug Design

2-(3,4-Difluorophenyl)-2-(N-ethylacetamido)acetic acid, also known as N-acetyl-N-ethyl-2-(3,4-difluorophenyl)-DL-glycine, is a synthetic, non-natural amino acid derivative with the molecular formula C12H13F2NO3 and a molecular weight of 257.23 g/mol. This compound is characterized by a 3,4-difluorophenyl group attached to an α-carbon, which is further substituted with an N-ethylacetamido group and a carboxylic acid.

Molecular Formula C12H13F2NO3
Molecular Weight 257.237
CAS No. 1025059-05-5
Cat. No. B2841588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-difluorophenyl)-2-(N-ethylacetamido)acetic acid
CAS1025059-05-5
Molecular FormulaC12H13F2NO3
Molecular Weight257.237
Structural Identifiers
SMILESCCN(C(C1=CC(=C(C=C1)F)F)C(=O)O)C(=O)C
InChIInChI=1S/C12H13F2NO3/c1-3-15(7(2)16)11(12(17)18)8-4-5-9(13)10(14)6-8/h4-6,11H,3H2,1-2H3,(H,17,18)
InChIKeyBNAVPWVXJNYXRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,4-Difluorophenyl)-2-(N-ethylacetamido)acetic acid (CAS 1025059-05-5): A Unique N-Protected Fluorinated Phenylglycine Building Block for Specialized Synthesis


2-(3,4-Difluorophenyl)-2-(N-ethylacetamido)acetic acid, also known as N-acetyl-N-ethyl-2-(3,4-difluorophenyl)-DL-glycine, is a synthetic, non-natural amino acid derivative with the molecular formula C12H13F2NO3 and a molecular weight of 257.23 g/mol [1]. This compound is characterized by a 3,4-difluorophenyl group attached to an α-carbon, which is further substituted with an N-ethylacetamido group and a carboxylic acid. It belongs to the class of N-protected phenylglycine derivatives, which are valuable building blocks in peptide synthesis and medicinal chemistry. Its unique structure, featuring dual N-alkyl and N-acyl protection and aryl fluorination, distinguishes it from simpler, commercially available analogs in terms of its lipophilicity, hydrogen bonding capacity, and potential metabolic stability [1].

Why Generic N-Protected Phenylglycines Cannot Substitute for 2-(3,4-Difluorophenyl)-2-(N-ethylacetamido)acetic acid in Demanding Applications


Direct substitution of 2-(3,4-difluorophenyl)-2-(N-ethylacetamido)acetic acid with simpler analogs like N-acetyl-DL-phenylglycine or non-acetylated 3,4-difluorophenylglycine is not straightforward. Computational analysis reveals significant differences in key physicochemical properties, including a 2.1-unit difference in XLogP3 compared to the free amino acid analog, and a halving of hydrogen bond donors relative to non-acetylated forms [1][2]. The unique combination of 3,4-difluoro substitution and N-ethyl,N-acetyl protection in this compound results in a balanced lipophilicity profile (XLogP3 = 1.6) that is intermediate between highly hydrophilic free amino acids and less functionalized, non-fluorinated building blocks. These quantitative differences directly impact critical parameters in drug design, such as membrane permeability, solubility, and metabolic stability, making generic one-to-one replacement scientifically unjustified without rigorous re-validation [3][4].

Quantitative Physicochemical Evidence for Differentiating 2-(3,4-Difluorophenyl)-2-(N-ethylacetamido)acetic acid from Closest Analogs


Lipophilicity (XLogP3) is Optimized Compared to Non-Acetylated and Free Amino Acid Analogs

The target compound exhibits a computed XLogP3 of 1.6, which is significantly higher than the non-acetylated analog 2-(3,4-difluorophenyl)-2-(ethylamino)acetic acid (XLogP3 = -0.6) and the free amino acid 3,4-difluorophenylglycine (XLogP3 = -1.5) [1][2]. This represents a difference of 2.2 and 3.1 log units, respectively, which in drug design contexts, typically correlates with a substantial increase in passive membrane permeability [1][2].

Lipophilicity Membrane Permeability Drug Design

Reduced Hydrogen Bond Donor Count Relative to Non-Acetylated Analogs May Improve Bioavailability

The target compound has 1 hydrogen bond donor (HBD), which is half the count of its non-acetylated analogs 2-(3,4-difluorophenyl)-2-(ethylamino)acetic acid and 3,4-difluorophenylglycine, both of which have 2 HBDs [1][2]. A lower HBD count is generally associated with improved oral bioavailability, as it is a key parameter in Lipinski's Rule of Five, where the recommended limit is ≤5 [3].

Hydrogen Bonding Oral Bioavailability Lipinski's Rule of Five

Enhanced Lipophilicity through Fluorination Compared to Non-Fluorinated N-Acetyl Phenylglycine

The 3,4-difluoro substitution on the target compound results in a computed XLogP3 of 1.6, compared to 0.8 for the non-fluorinated analog N-acetyl-DL-phenylglycine [1][2]. This 0.8 log unit increase is attributable to the electron-withdrawing and hydrophobic effects of the fluorine atoms, which can also enhance metabolic stability by blocking potential sites of oxidative metabolism on the phenyl ring [1][2].

Fluorination Metabolic Stability SAR

Increased Conformational Flexibility Compared to Core 3,4-Difluorophenyl Motifs

The target compound has 4 rotatable bonds, compared to 2 rotatable bonds for both 3,4-difluorophenylglycine and 3,4-difluorophenylacetic acid [1][2]. The additional rotatable bonds, contributed by the N-ethyl and N-acetyl groups, increase the molecule's conformational entropy, which can be advantageous for induced-fit binding to target proteins but may also entail an entropic penalty upon binding. This degree of flexibility is comparable to the non-acetylated analog, 2-(3,4-difluorophenyl)-2-(ethylamino)acetic acid, which also has 4 rotatable bonds [3].

Conformational Flexibility Molecular Recognition Entropy

Precision Research and Synthesis Applications for 2-(3,4-Difluorophenyl)-2-(N-ethylacetamido)acetic acid


Designing Peptide Mimetics with Improved Cellular Permeability

Researchers developing peptide-based therapeutics can leverage the unique physicochemical profile of 2-(3,4-difluorophenyl)-2-(N-ethylacetamido)acetic acid. Its XLogP3 of 1.6 and single hydrogen bond donor make it a superior choice over more polar, non-acetylated analogs (XLogP3 of -0.6 and -1.5) for creating peptide mimetics with enhanced passive membrane permeability [1][2]. This is particularly critical for intracellular target engagement. The 3,4-difluoro substitution further enhances metabolic stability compared to non-fluorinated phenylglycine derivatives (XLogP3 0.8) [3].

Synthesis of Fluorinated Lead Compounds for Metabolic Stability Optimization

In medicinal chemistry campaigns aimed at improving the pharmacokinetic profile of lead compounds, this building block offers a direct route to installing a metabolically stable, fluorinated phenylglycine moiety. The presence of the N-ethylacetamido protecting group allows for selective deprotection and orthogonal functionalization strategies, which are not possible with simpler 3,4-difluorophenylacetic acid (which lacks the amino functionality) [4]. This makes it a versatile intermediate for parallel synthesis and SAR studies.

Developing Chemical Probes with Balanced Solubility and Target Affinity

For chemical biology applications requiring both target affinity and aqueous solubility, the intermediate lipophilicity of this compound (XLogP3 1.6) fills a critical gap. It is less hydrophobic than many fully protected peptidic building blocks, yet significantly more permeable than free amino acids [1]. This balance is ideal for developing cell-permeable probes suitable for live-cell imaging or target identification studies, where extreme lipophilicity can lead to off-target binding and poor solubility.

Creating Diverse Compound Libraries via Conformational Flexibility

The 4 rotatable bonds in this compound, compared to 2 in simpler 3,4-difluorophenyl motifs, offer greater conformational diversity for library synthesis [2][4]. Incorporating this building block into combinatorial chemistry workflows can help explore a wider range of three-dimensional pharmacophores. This flexibility is comparable to other N-alkylated analogs but is uniquely combined with the 3,4-difluoro substitution pattern, providing both steric and electronic diversity.

Quote Request

Request a Quote for 2-(3,4-difluorophenyl)-2-(N-ethylacetamido)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.